BenchChemオンラインストアへようこそ!

(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

Chiral Resolution Absolute Configuration Piperidine Stereochemistry

Target compound (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS 1253200-92-8, MFCD30163414) is a cis-configured, single-enantiomer N-Boc-protected β-amino acid belonging to the piperidine-3-carboxylic acid family. It serves as a chiral building block and key intermediate in medicinal chemistry, particularly for synthesizing sodium channel modulators and other bioactive molecules.

Molecular Formula C12H21NO4
Molecular Weight 243.30
CAS No. 1253200-92-8
Cat. No. B3392702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
CAS1253200-92-8
Molecular FormulaC12H21NO4
Molecular Weight243.30
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
InChIKeyTZCMQIKRCZLVQN-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic acid (CAS 1253200-92-8): Stereochemically Defined Chiral Piperidine Building Block


Target compound (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS 1253200-92-8, MFCD30163414) is a cis-configured, single-enantiomer N-Boc-protected β-amino acid belonging to the piperidine-3-carboxylic acid family [1]. It serves as a chiral building block and key intermediate in medicinal chemistry, particularly for synthesizing sodium channel modulators and other bioactive molecules . The combination of a defined (3S,6R) absolute stereochemistry, an acid-labile Boc protecting group, and a free carboxylic acid handle distinguishes this compound from close analogs possessing different stereochemistry, protecting groups, or functional handles .

Why Generic Substitution Fails for (3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic Acid (CAS 1253200-92-8)


Superficially similar N-Boc-6-methylpiperidine-3-carboxylic acid derivatives cannot substitute the target (3S,6R)-isomer because the cis-relationship and absolute configuration of the 3-carboxyl and 6-methyl groups dictate the three-dimensional presentation of key pharmacophoric elements in downstream bioactive molecules [1]. The (3S,6R)-enantiomer is the direct precursor to specific chiral 2,3- or 3,6-disubstituted piperidines [2], while the opposite (3R,6S)-enantiomer (CAS 1932189-29-1) often yields a mirror-image biological profile. The trans-(3S,6S) diastereomer introduces different conformational constraints, altering ring geometry and spatial positioning of substituents compared to the cis-(3S,6R) arrangement.

Product-Specific Quantitative Differentiation Evidence for (3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic Acid (CAS 1253200-92-8)


Absolute Configuration-Dependent Enantiomeric Differentiation vs. (3R,6S) Enantiomer

The target (3S,6R)-enantiomer (CAS 1253200-92-8) is the chiral opposite of (3R,6S)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS 1932189-29-1) [1]. Both share the identical molecular formula (C12H21NO4), molecular weight (243.30 g/mol), and topological polar surface area (66.8 Ų), but differ in the spatial orientation of the 3-carboxyl and 6-methyl substituents. In asymmetric synthesis, the (3S,6R) configuration imparts the opposite sense of chiral induction compared to the (3R,6S) isomer when used as a chiral auxiliary or ligand precursor [2].

Chiral Resolution Absolute Configuration Piperidine Stereochemistry

Cis vs. Trans Diastereomer: Ring Geometry Differences

The target compound possesses a cis relationship between the 3-carboxyl and 6-methyl groups, distinct from trans diastereomers such as (3S,6S)-1-Boc-6-methylpiperidine-3-carboxylic acid . In N-Boc-piperidine systems, A1,3 strain between the N-Boc group and the C2/C6 substituents enforces a conformational preference wherein trans-3,6-disubstitution places the substituents in a diequatorial orientation, while cis-3,6-disubstitution forces one substituent into an axial position [1]. This conformational difference fundamentally alters the spatial presentation of the carboxylate and methyl groups for subsequent reactions or target binding.

Diastereoselectivity Ring Conformation A1,3 Strain

N-Boc Protecting Group Advantage Over N-Cbz Analog for Acid-Labile Deprotection Sequences

The Boc group on the target compound enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane), in contrast to the Cbz-protected analog (3S,6R)-1-benzyloxycarbonyl-6-methylpiperidine-3-carboxylic acid (CAS 1227916-29-1, AB545976) , which requires hydrogenolysis or strongly acidic conditions (HBr/AcOH) for removal [1]. The Boc group's acid lability allows orthogonal deprotection in the presence of benzyl esters, Fmoc groups, or other base-labile protecting groups commonly used in multi-step syntheses.

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Peptide Synthesis

Free Carboxylic Acid vs. Methyl Ester: Direct Conjugation Capability

The target compound bears a free carboxylic acid at the 3-position, enabling direct amide coupling or active ester formation without a separate hydrolysis step. In contrast, the methyl ester analog 1-tert-butyl 3-methyl (3S,6R)-6-methylpiperidine-1,3-dicarboxylate (CAS 1009376-98-0) requires saponification (LiOH or NaOH) before conjugation, adding a synthetic step with potential epimerization risk at the adjacent chiral center. In medicinal chemistry applications, the free acid permits direct coupling to amine-containing targeting moieties or linker components .

Amide Bond Formation Bioconjugation Active Ester Coupling

Commercially Available Purity Thresholds: ≥97% vs. ≥95% Specifications

The target compound is commercially available at ≥97% purity from suppliers including Aladdin Scientific (Item M627784) and Leyan (Product 1577182, 98%) , compared to a typical ≥95% specification for the racemic cis mixture (CAS 1253200-82-6) and many generic listings. The 97–98% purity, combined with defined enantiomeric purity for the single (3S,6R)-isomer, provides higher batch-to-batch consistency for quantitative structure-activity relationship (QSAR) studies and scalable process chemistry compared to the 95% racemate or lower-purity generic sources .

Chemical Purity Quality Control Procurement Specifications

Best Research and Industrial Application Scenarios for (3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic Acid


Synthesis of Enantiopure 2,3- or 3,6-Disubstituted Piperidine Pharmacophores

The target (3S,6R)-Boc-protected acid serves as a chirality-defining starting material for constructing enantiopure cis-2,3- or cis-3,6-disubstituted piperidines, a scaffold prevalent in CNS-penetrant drug candidates, sodium channel blockers for pain management, and protease inhibitors. The defined (3S,6R) stereochemistry at procurement ensures that the final bioactive molecule bears the correct absolute configuration without reliance on costly chiral preparative chromatography or resolution steps . Using the opposite (3R,6S) enantiomer (CAS 1932189-29-1) would invert the stereochemical outcome of the entire synthetic sequence [1].

Orthogonal Deprotection Strategies in Complex Multi-Step Syntheses

The Boc protecting group allows selective N-deprotection under acidic conditions (TFA or HCl) while leaving benzyl ester, silyl ether, or Fmoc protecting groups intact . This is essential in convergent syntheses where the piperidine nitrogen must be unmasked for late-stage functionalization after carbon skeleton assembly. In contrast, the Cbz analog (CAS 1227916-29-1) would require hydrogenolysis conditions incompatible with alkene, alkyne, or benzyl-ether-containing intermediates [1].

Direct Conjugation to Amine-Containing Targeting Moieties via Amide Coupling

The free carboxylic acid permits direct HATU- or EDC-mediated amide bond formation with amine-containing targeting ligands, linker components, or solid-phase resins without a preliminary ester hydrolysis step . This is particularly advantageous in parallel synthesis and library production, where elimination of one synthetic operation per compound translates to significant time savings across a 96- or 384-member library. The methyl ester analog (CAS 1009376-98-0) would require saponification, introducing an additional step and potential for α-epimerization [1].

Structural Biology and Biophysical Studies Requiring Defined Chirality

For co-crystallization studies, Surface Plasmon Resonance (SPR) binding assays, or Isothermal Titration Calorimetry (ITC) experiments, the ≥97% chemical purity and single-enantiomer identity of the target compound ensures that observed binding thermodynamics and kinetics are not confounded by the presence of the opposite enantiomer or diastereomeric impurities . The racemic cis mixture (CAS 1253200-82-6, 95% purity) would introduce 50% of the undesired enantiomer with potentially competing or antagonistic binding behavior [1].

Quote Request

Request a Quote for (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.